

Application Notes and Protocols: Tributyl Phosphate in Fire-Resistant Aircraft Hydraulic Fluids

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Compound of Interest		
Compound Name:	Tributyl phosphate	
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This document provides detailed application notes and experimental protocols concerning the use of **tributyl phosphate** (TBP) as a primary component in fire-resistant aircraft hydraulic fluids. The information is intended to guide research and development in the formulation and evaluation of such fluids.

Introduction: The Role of Tributyl Phosphate

Tributyl phosphate (TBP) is an organophosphorus compound that serves as a key base stock for synthetic, fire-resistant hydraulic fluids used in the aviation industry.[1][2][3][4] Phosphate ester-based hydraulic fluids, such as the widely used Skydrol™ and HyJet™ series, are mandatory for modern commercial aircraft due to their exceptional fire resistance, which is a critical safety requirement.[5][6]

The fire-resistant properties of these fluids are attributed to the phosphate component of the TBP molecule. While the hydrocarbon portion of TBP is flammable, the phosphate acts as a flame retardant.[7] This characteristic, combined with good lubricity and stability, makes TBP an ideal foundation for hydraulic fluids operating in the demanding high-pressure and wide temperature environments of aircraft hydraulic systems.[6][8][9]

Formulation of TBP-Based Hydraulic Fluids

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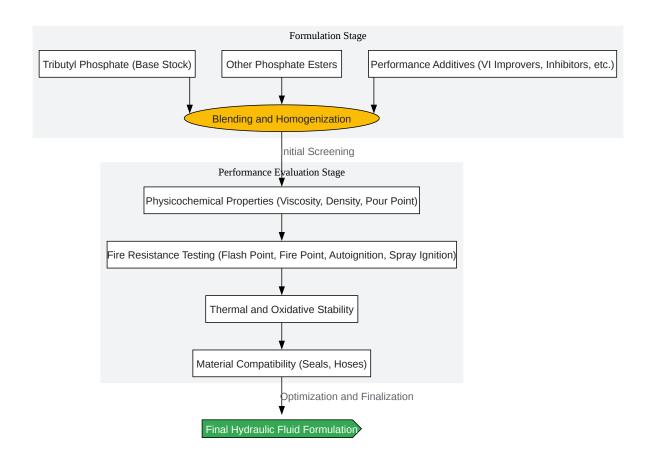
Fire-resistant aircraft hydraulic fluids are complex formulations. While TBP constitutes a significant portion of the base oil, a variety of other components are included to enhance specific properties.[10]

A typical formulation includes:

- Base Stock: A major amount of tributyl phosphate, often in combination with other
 phosphate esters like triaryl phosphates or dibutyl phenyl phosphate to optimize properties
 such as thermal stability and viscosity.[10][11][12]
- Viscosity Index (VI) Improvers: These are high-molecular-weight polymers that reduce the change in viscosity with temperature, ensuring reliable performance from cold starts to high operating temperatures.[10][13]
- Acid Scavengers: To counteract the formation of acidic compounds from the hydrolysis of phosphate esters, which can be corrosive.[10][13]
- Corrosion Inhibitors: To protect the metallic components of the hydraulic system from corrosion.[10][13]
- Anti-wear Additives: To enhance the lubricity of the fluid and protect moving parts from wear. [8]
- Antifoaming Agents: To prevent the formation of foam, which can reduce the efficiency of the hydraulic system.[10]
- Anti-erosion Agents: To inhibit flow-induced electrochemical corrosion.[10][13]

The following diagram illustrates the general workflow for the formulation and evaluation of a TBP-based fire-resistant hydraulic fluid.





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Formulation and Evaluation Workflow

Quantitative Data Presentation



The performance of fire-resistant hydraulic fluids is characterized by a range of quantitative parameters. The following tables summarize typical properties of a commercially available TBP-based hydraulic fluid, Skydrol™ LD-4, for comparative purposes.

Table 1: Fire Resistance Properties

Property	Test Method	Typical Value
Flash Point	ASTM D92 (COC)	> 160 °C (320 °F)[14]
Fire Point	ASTM D92 (COC)	> 177 °C (350 °F)[14]
Autoignition Temperature	ASTM D2155	> 400 °C (752 °F)[14]

Table 2: Physical and Chemical Properties

Property	Test Method	Typical Value
Viscosity @ 99°C (210°F)	-	3.66 - 4.00 cSt[14]
Viscosity @ 38°C (100°F)	-	10.65 - 11.65 cSt[14]
Viscosity @ -54°C (-65°F)	-	< 2000 cSt[14]
Specific Gravity @ 25°C/25°C	-	1.003 - 1.013[14]
Pour Point	-	< -62 °C (-80 °F)[14]
Acid Number	-	< 0.10 mg KOH/g[14]
Moisture Content	-	< 0.20 %[14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation of fireresistant hydraulic fluids.

Determination of Flash and Fire Points (ASTM D92)

This test method determines the temperatures at which a petroleum product will flash and sustain burning.[15]



Objective: To measure the tendency of a sample to form a flammable mixture with air under controlled conditions.[7]

Apparatus:

• Cleveland Open Cup (COC) apparatus, consisting of a test cup, heating plate, test flame applicator, and thermometer.[16]

Procedure:

- Pour 70 mL of the sample into the clean test cup, filling it to the specified mark.[16][17]
- Place the cup in the center of the heating apparatus.[16]
- Heat the sample at a rate of 5-17 °C/min initially. When the temperature is within 56°C of the expected flash point, reduce the heating rate to 5-6 °C/min.[16]
- Starting at approximately 28°C below the expected flash point, pass the test flame across
 the center of the cup in a smooth, continuous motion at 2°C intervals.[16]
- Flash Point: Record the temperature at which a brief flash appears on the surface of the liquid.[17]
- Fire Point: Continue heating the sample at 5-6 °C/min. The fire point is the temperature at which the sample ignites and sustains burning for at least 5 seconds.[15][16][17]

Determination of Autoignition Temperature (ASTM E659)

This method determines the lowest temperature at which a chemical will spontaneously ignite in air without an external ignition source.[18]

Objective: To determine the hot-flame autoignition temperature of a liquid chemical in a uniformly heated vessel.[19]

Apparatus:

A uniformly heated borosilicate glass flask (typically 500 mL).



- A controlled-temperature furnace.
- Thermocouples for temperature measurement.
- A syringe for sample injection.

Procedure:

- Heat the flask to a predetermined temperature and allow it to reach thermal equilibrium.
- Inject a small, metered sample of the liquid into the heated flask.
- Observe for ignition, which is evidenced by a flame or a sharp rise in temperature and pressure.[18]
- The time delay between injection and ignition is recorded.
- Conduct successive tests at different temperatures and sample volumes to determine the lowest temperature at which autoignition occurs. This is reported as the autoignition temperature (AIT).[18]

Spray Ignition Characteristics (ISO 15029)

This test assesses the fire hazard of pressurized fluid sprays.

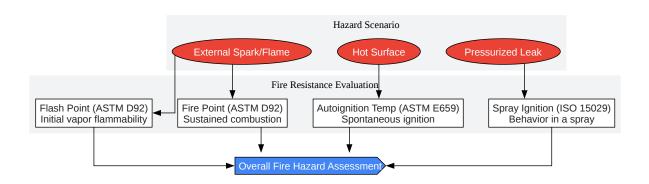
Objective: To compare the fire hazards of pressurized sprays of fire-resistant fluids.[20]

Method Overview (ISO 15029-2):

- The fluid is pressurized and atomized to create a spray.
- The spray is exposed to a propane flame of a specified size to ignite and stabilize combustion.[20][21]
- Measurements of the rate of heat release, flame length, and smoke density are taken to provide quantitative data on the fluid's fire behavior.[20][21]

The following diagram illustrates the relationship between the key fire resistance tests.





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Fire Resistance Test Relationships

Conclusion

Tributyl phosphate is a fundamental component of modern fire-resistant aircraft hydraulic fluids. Its unique properties, when combined with a carefully selected package of additives, result in a fluid that can operate reliably under extreme conditions while providing a critical margin of safety against fire. The formulation and evaluation of these fluids require a thorough understanding of their chemical composition and a rigorous application of standardized testing protocols to ensure they meet the stringent requirements of the aerospace industry.

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